molecular formula C9H16Cl2N4 B13566881 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride

Cat. No.: B13566881
M. Wt: 251.15 g/mol
InChI Key: OAVYDCGZMZWABM-UHFFFAOYSA-N
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Description

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride is a chemical compound with a molecular formula of C9H15Cl2N4 It is a derivative of piperazine and pyrimidine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride typically involves the reaction of 2-chloropyrimidine with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)pyrimidine
  • 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
  • 1-(4-Pyridyl)piperazine

Uniqueness

2-(2-Methylpiperazin-1-yl)pyrimidinedihydrochloride is unique due to its specific combination of piperazine and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.15 g/mol

IUPAC Name

2-(2-methylpiperazin-1-yl)pyrimidine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c1-8-7-10-5-6-13(8)9-11-3-2-4-12-9;;/h2-4,8,10H,5-7H2,1H3;2*1H

InChI Key

OAVYDCGZMZWABM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CC=N2.Cl.Cl

Origin of Product

United States

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